4-Amino-3-methylbiphenyl-d5 physical properties
4-Amino-3-methylbiphenyl-d5 physical properties
An In-Depth Technical Guide to 4-Amino-3-methylbiphenyl-d5: Properties, Synthesis, and Application
Introduction
4-Amino-3-methylbiphenyl-d5 is a deuterated analog of the aromatic amine 4-amino-3-methylbiphenyl. As a stable isotope-labeled (SIL) compound, its primary and critical role in the scientific community is as an internal standard for quantitative mass spectrometry-based analyses. The parent compound, 4-amino-3-methylbiphenyl, is a recognized carcinogenic and mutagenic substance, making the ability to accurately quantify its presence in environmental, biological, and toxicological samples a matter of significant importance.
This guide, intended for researchers and professionals in drug development and analytical science, provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-methylbiphenyl-d5. We will delve into its analytical characterization, a plausible synthetic pathway, and a detailed protocol for its application as an internal standard in a validated bioanalytical method. The insights provided herein are grounded in established principles of analytical chemistry and are designed to offer both foundational knowledge and practical guidance.
Chemical Identity and Physicochemical Properties
The defining characteristic of 4-Amino-3-methylbiphenyl-d5 is the incorporation of five deuterium atoms into the phenyl ring that is not substituted with the amino and methyl groups. This mass increase of five Daltons is crucial for its function, allowing it to be distinguished from its non-deuterated counterpart by a mass spectrometer while retaining nearly identical chemical and physical behaviors.
Direct experimental data on the physical properties of the deuterated form, such as melting and boiling points, are not widely published. However, these properties are expected to be very similar to the non-deuterated (d0) analog. The key identifiers and a comparison of molecular weights are summarized below.
Table 1: Physicochemical Properties of 4-Amino-3-methylbiphenyl-d5 and its Non-Deuterated Analog
| Property | 4-Amino-3-methylbiphenyl-d5 | 4-Amino-3-methylbiphenyl (Non-Deuterated) |
| Synonyms | 2-Methyl-4-(phenyl-d5)aniline | 3-Methyl-4-aminobiphenyl |
| CAS Number | 1020718-97-1 | 63019-98-7[1][2][3] |
| Molecular Formula | C₁₃H₈D₅N | C₁₃H₁₃N[1][2] |
| Molecular Weight | 188.28 g/mol | 183.25 g/mol [1][2] |
| Monoisotopic Mass | 188.1402 g/mol | 183.1048 g/mol [2] |
| Appearance | Data not available (Theoretically a solid) | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Analytical Characterization and Application
The utility of a deuterated standard is defined by its analytical behavior, particularly in mass spectrometry. It is designed to co-elute with the analyte during liquid chromatography and exhibit the same ionization efficiency, but to be clearly distinguishable in the mass analyzer.[4]
Mass Spectrometry (MS)
In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment using electrospray ionization (ESI) in positive mode, 4-Amino-3-methylbiphenyl-d5 will readily protonate to form the molecular ion [M+H]⁺ at m/z 189.1. This is precisely 5 Daltons heavier than the analyte's [M+H]⁺ ion at m/z 184.1. This mass difference is ideal as it is large enough to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.[4]
The fragmentation pattern in MS/MS is also predictable. While a certificate of analysis with the exact fragmentation is the gold standard, we can infer the primary fragmentation pathways. For aromatic amines, a common fragmentation is the loss of ammonia (NH₃) or related radicals. The key is that the deuterium atoms on the phenyl ring will remain, ensuring that the fragment ions also retain the +5 mass shift.
-
Analyte (d0) Transition: m/z 184.1 → Fragment ions
-
Internal Standard (d5) Transition: m/z 189.1 → Fragment ions + 5 Da
This consistent mass shift across precursor and product ions provides the highest degree of selectivity and confidence in quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR is used to confirm the structure of the non-deuterated regions of the molecule, the most telling feature would be the absence of signals in the aromatic region corresponding to the deuterated phenyl ring. The proton-decoupled ¹³C NMR would show the carbon signals of the deuterated ring, though the signals may be split into multiplets due to C-D coupling and have altered relaxation times. ²H NMR would show a signal confirming the presence and location of deuterium.
Conceptual Synthesis Workflow
The synthesis of isotopically labeled compounds is a specialized field.[5][6][7] A common and effective strategy for creating substituted biphenyls is the Suzuki coupling reaction. A plausible synthetic route for 4-Amino-3-methylbiphenyl-d5 would involve coupling a deuterated phenyl boronic acid with a suitably protected and substituted aminobenzene derivative.
A conceptual workflow is outlined below:
Caption: Conceptual workflow for the synthesis of 4-Amino-3-methylbiphenyl-d5.
This pathway ensures the specific placement of the five deuterium atoms on one of the phenyl rings. The choice of protecting group for the amine is critical to prevent side reactions during the coupling step.
Experimental Protocol: Use as an Internal Standard
Here we provide a representative protocol for the quantification of 4-amino-3-methylbiphenyl in human plasma using protein precipitation followed by LC-MS/MS analysis.
Protocol: LC-MS/MS Quantification of 4-amino-3-methylbiphenyl
-
Preparation of Standards and Solutions
-
Prepare a 1.0 mg/mL stock solution of 4-amino-3-methylbiphenyl (analyte) in methanol.
-
Prepare a 1.0 mg/mL stock solution of 4-Amino-3-methylbiphenyl-d5 (Internal Standard, IS) in methanol.
-
Create a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working IS solution at 50 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard, or blank), add 300 µL of acetonitrile containing the internal standard (at a concentration that yields a final concentration of ~5 ng/mL, e.g., 16.7 ng/mL in the precipitation solvent).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Analyte (d0): Q1: 184.1 m/z → Q3: 169.1 m/z (Loss of -CH₃)
-
IS (d5): Q1: 189.1 m/z → Q3: 174.1 m/z (Loss of -CH₃)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for bioanalytical quantification using an internal standard.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Amino-3-methylbiphenyl-d5 may not be readily available, its chemical structure is nearly identical to its parent compound, which is classified as a potential carcinogen and mutagen. Therefore, it must be handled with extreme caution.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a containment enclosure).
-
Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause cancer. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this material.
References
-
Bsharat, O. et al. (2022). Aldehyde-catalysed carboxylate exchange in α-amino acids with isotopically labelled CO₂. Nature Chemistry, 14, 1367–1374. Available at: [Link]
-
AptoChem (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Shen, B. et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(11), 4352-4356. Available at: [Link]
-
Paul, L. et al. (2006). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 30(8), 599-607. Available at: [Link]
-
Wang, R. et al. (2021). Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Huaxue Shiji, 43(11), 1541-1545. Available at: [Link]
-
Wisdomlib (2025). Deuterated Internal Standard: Significance and symbolism. Available at: [Link]
-
Stokvis, E. et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1935-1942. Available at: [Link]
-
Kańska, M. & Goleń, B. (2011). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Mini-Reviews in Organic Chemistry, 8(2), 146-167. Available at: [Link]
-
Phenomenex, Inc. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available at: [Link]
-
Ognibene, T.J. et al. (2004). Synthesis and Applications of Isotopically Labelled Compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 47. Available at: [Link]
-
The Royal Society of Chemistry (2013). Electronic Supplementary Information for RSC Advances. Available at: [Link]
-
Waters Corporation. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link]
-
ResearchGate (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. Available at: [Link]
-
PubChem. 4-Amino-3-methylbiphenyl. Available at: [Link]
-
Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2 | Springer Nature Experiments [experiments.springernature.com]
- 6. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
